2-Methyl-1-phenyl-pyrrolidine
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Overview
Description
2-Methyl-1-phenyl-pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group at the second position and a phenyl group at the first position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1-phenyl-2-propen-1-one with ammonia or primary amines under acidic conditions to form the pyrrolidine ring . Another approach involves the use of N-acylaziridines and alkenes in a Ti-catalyzed radical formal [3+2] cycloaddition .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials. The choice of solvents and catalysts is crucial to optimize yield and purity. Common solvents include toluene and tetrahydrofuran, while catalysts may include titanium-based compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-Methyl-1-phenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-pyrrolidine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity. The pyrrolidine ring’s non-planarity allows it to fit into various binding sites, making it a versatile scaffold in drug design. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .
Comparison with Similar Compounds
2-Phenylpyrrolidine: Lacks the methyl group at the second position.
1-Phenylpyrrolidine: Lacks the methyl group entirely.
2-Methylpyrrolidine: Lacks the phenyl group.
Uniqueness: 2-Methyl-1-phenyl-pyrrolidine is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
86971-17-7 |
---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2-methyl-1-phenylpyrrolidine |
InChI |
InChI=1S/C11H15N/c1-10-6-5-9-12(10)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
QVVAILSOPPPFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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